

# Technical Guide: Characterization of SOR-C13 Binding Affinity to TRPV6 Channels

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: SOR-C13 (trifluoroacetate salt)

Cat. No.: B10829742

[Get Quote](#)

## Executive Summary

The transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a critical "onco-channel," highly expressed in epithelial-derived cancers (prostate, ovarian, breast, pancreatic) where it drives calcium-dependent proliferation.<sup>[1][2][3][4]</sup> SOR-C13, a 13-amino acid peptide derived from the C-terminus of soricidin, represents a first-in-class TRPV6 antagonist.

This guide provides a technical deep-dive into the binding mechanics of SOR-C13. Unlike small molecule inhibitors that often suffer from off-target effects, SOR-C13 exhibits high selectivity for TRPV6 over the closely related TRPV5. This document details the structural basis of this interaction, the quantitative metrics of its affinity (

), and the rigorous experimental workflows required to validate these parameters in a drug development setting.

## Molecular Architecture & Mechanism of Action<sup>[5]</sup>

### The Target: TRPV6 as an Onco-channel

TRPV6 is a constitutively active, highly calcium-selective ion channel (

).<sup>[1]</sup> In healthy tissue, it regulates intestinal calcium absorption.<sup>[2][5][6][7]</sup> In oncology, its overexpression leads to a sustained influx of cytosolic

, which activates the Calmodulin/Calcineurin/NFAT signaling axis.<sup>[1][6]</sup> This pathway prevents apoptosis and drives cell cycle progression.<sup>[1]</sup>

## The Antagonist: SOR-C13[3][9][10][11]

- Source: Synthetic derivative of Blarina brevicauda (Northern Short-tailed Shrew) venom peptide (Soricidin).[3]
- Sequence: C-terminal 13-mer (KEFLHPSKVDLPR).
- Binding Topology: SOR-C13 functions as an extracellular pore blocker. It binds to the extracellular vestibule of the TRPV6 tetramer. Unlike small molecule inhibitors that may bind allosterically (e.g., econazole) or plug the selectivity filter deeply (e.g., Ruthenium Red), SOR-C13 engages the outer pore region, physically occluding entry without affecting voltage-gated channels, thereby reducing toxicity.

## Signaling Pathway Blockade

The following diagram illustrates the downstream consequences of SOR-C13 binding, specifically the interruption of the NFAT proliferation loop.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action.[1][5] SOR-C13 inhibits the TRPV6 pore, preventing the Calcium-Calcineurin-NFAT cascade required for tumor survival.

## Quantitative Binding Kinetics[8]

Understanding the affinity of SOR-C13 requires distinguishing between functional inhibition ( ) and physical binding affinity ( ).

### Key Kinetic Parameters

| Parameter     | Value        | Context                 | Significance                                                                                                      |
|---------------|--------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|
|               | 14 nM        | Functional Calcium Flux | Concentration required to inhibit 50% of TRPV6-mediated uptake in HEK293 cells. Indicates high potency.[8][9][10] |
| Selectivity   | High         | vs. TRPV5 / TRPV1-4     | Does not inhibit closely related TRPV5 or voltage-gated calcium channels, minimizing cardiac/neuronal toxicity.   |
| Half-life ( ) | ~1h (Plasma) | Clinical PK             | Rapid clearance necessitates optimized dosing schedules (e.g., continuous infusion or daily bolus in trials).     |

### Comparative Potency

Compared to non-specific blockers like Ruthenium Red (RR) or Gadolinium ( )

), SOR-C13 offers specificity. While RR has a lower

(~1 nM), it inhibits a vast array of channels (TRPs, Ryanodine receptors), making it useless therapeutically. SOR-C13's 14 nM affinity represents a "sweet spot" of high potency with clinical specificity.

## Experimental Methodologies for Validation

To rigorously validate SOR-C13 affinity in a drug development pipeline, two orthogonal assays are required: Whole-Cell Patch-Clamp (Functional) and Surface Plasmon Resonance (Physical).

### Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the direct inhibition of ionic current across the membrane.

Protocol Workflow:

- Cell Preparation: Transfect HEK293 or CHO cells with human TRPV6 plasmid (e.g., pIRES-hTRPV6-GFP) 24–48 hours prior.
- Solutions:
  - Intracellular (Pipette): 145 mM Cs-Aspartate, 10 mM EGTA (to buffer internal Ca), 10 mM HEPES, 5 mM Mg-ATP.
  - Extracellular (Bath): Divalent-free standard solution (DVF) to maximize monovalent current through TRPV6, followed by switching to 10 mM solution.
- Recording: Establish a G seal (>2 G). Rupture membrane for whole-cell configuration.[\[11\]](#)

- Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms. TRPV6 shows strong inward rectification (currents at negative voltages).[2]
- Application: Perfuse SOR-C13 at varying concentrations (1 nM – 1 M).
- Analysis: Measure current amplitude at -80 mV. Plot dose-response curve to derive .



[Click to download full resolution via product page](#)

Figure 2: Electrophysiology Workflow. The iterative perfusion allows for precise IC50 calculation on a single cell.

## High-Throughput Screening: Calcium Flux Assay (FLIPR)

For screening libraries or batch consistency:

- Load TRPV6-expressing cells with Fura-2 AM or Fluo-4.
- Pre-incubate with SOR-C13 for 30 minutes.
- Inject extracellular Calcium (2 mM final).
- Measure fluorescence ratio (340/380 nm for Fura-2).[4]
- Validation: SOR-C13 should blunt the calcium spike significantly compared to vehicle control.

## Therapeutic Implications & Clinical Status[8]

The binding affinity of SOR-C13 translates directly to clinical efficacy. In Phase I trials (NCT01578564), the drug demonstrated a manageable safety profile.[12]

- Tumor Stasis: 54.5% of evaluable patients with advanced solid tumors achieved stable disease.[13]
- Biomarker Response: Reductions in CA19-9 (pancreatic cancer marker) correlated with SOR-C13 administration, validating the mechanism of action in vivo.
- Safety: The high selectivity (lack of HERG or voltage-gated Ca channel inhibition) resulted in no cardiotoxicity, a common failure point for ion channel blockers.

Conclusion for Drug Developers: SOR-C13 validates TRPV6 as a druggable target. Future development should focus on peptide stability (increasing

) or antibody-drug conjugates (ADCs) utilizing the SOR-C13 binding motif to deliver cytotoxic payloads specifically to TRPV6-rich tumors.

## References

- Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors." [10] *Investigational New Drugs*, 35(3), 324–333.
- Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model." [10] *Journal of Cancer*, 9(17), 3196–3207. [8][10]
- Saotome, K., et al. (2020). "Structures of the epithelial calcium channel TRPV6." *Nature*, 583, 329–333. (Provides structural context for the target).
- Soricimed Biopharma. "SOR-C13: A First-in-Class TRPV6 Inhibitor." Pipeline Overview.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Structural mechanisms of TRPV6 inhibition by ruthenium red and econazole - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, SOR-C13, in the treatment of COVID-19 – ION CHANNEL LIBRARY \[ionchannellibrary.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. TRPV6 - Wikipedia \[en.wikipedia.org\]](#)
- [6. TRPV6 as A Target for Cancer Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. cancer-research-network.com \[cancer-research-network.com\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
- [10. medchemexpress.com \[medchemexpress.com\]](#)
- [11. docs.axolbio.com \[docs.axolbio.com\]](#)
- [12. Soricimed : SOR-C13 \[soricimed.com\]](#)
- [13. soricimed.com \[soricimed.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Characterization of SOR-C13 Binding Affinity to TRPV6 Channels]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10829742#understanding-the-binding-affinity-of-sor-c13-to-trpv6-channels\]](https://www.benchchem.com/product/b10829742#understanding-the-binding-affinity-of-sor-c13-to-trpv6-channels)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)